2,6-ジメチルベンジルアミン

概要

説明

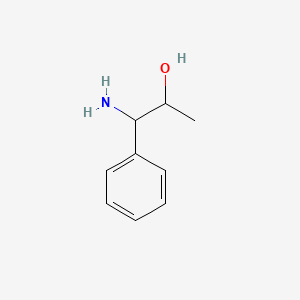

2,6-Dimethylbenzylamine is an organic compound with the molecular formula C9H13N . It is also known by its IUPAC name, (2,6-dimethylphenyl)methanamine . The compound is used as an intermediate in the synthesis of flavin derivatives for therapeutic use as anti-infective agents .

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylbenzylamine consists of a benzyl group (C6H5CH2) attached to a dimethyl amino functional group . The average mass of the molecule is 135.206 Da and the monoisotopic mass is 135.104797 Da .

Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Dimethylbenzylamine are not detailed in the search results, it’s worth noting that similar compounds like N,N-Dimethylbenzylamine undergo reactions such as directed ortho metalation with butyl lithium .

Physical and Chemical Properties Analysis

2,6-Dimethylbenzylamine has a density of 1.0±0.1 g/cm3, a boiling point of 227.1±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 44.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 142.0±3.0 cm3 .

科学的研究の応用

電気化学的酸化

2,6-ジメチルベンジルアミンは、アミンの電気化学的酸化において重要な役割を果たします . このプロセスは、従来の化学変換の重要な代替手段であり、医薬品や農薬などの幅広い化学的に有用な分子の合成と修飾のための重要な経路を提供します .

ポリウレタンフォームの触媒

2,6-ジメチルベンジルアミンの主な用途の1つは、ポリウレタンフォームの形成のための触媒です . ポリウレタンフォームは、その優れた断熱性と汎用性から、自動車、建設、家具など、さまざまな業界で広く使用されています。

エポキシ樹脂の触媒

2,6-ジメチルベンジルアミンは、エポキシ樹脂の触媒としても使用されます . エポキシ樹脂は、高性能と汎用性で知られるポリマーの一種です。コーティング、接着剤、複合材料など、幅広い用途で使用されています。

指向性オルトメタル化

2,6-ジメチルベンジルアミンは、ブチルリチウムと指向性オルトメタル化を行います . この反応により、式2-X-C6H4CH2N(CH3)2(E = SR、PR2など)の多くの誘導体の合成が可能になります .

ハロアルカンによる四級化

2,6-ジメチルベンジルアミン中のアミンは塩基性であり、ハロアルカンによる四級化を受けます . この反応により、有用な相間移動触媒である四級アンモニウム塩が生成されます .

エポキシ-アミン硬化促進触媒

この分子は第三級アミン官能基を持っているため、その主な用途の1つはエポキシ-アミン硬化促進触媒としてです . この用途は、エポキシ樹脂の製造において特に重要であり、さまざまな産業用途における性能と有用性を高めます。

Safety and Hazards

2,6-Dimethylbenzylamine is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage . It is also harmful if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Target of Action

2,6-Dimethylbenzylamine is an organic compound with the formula C6H5CH2N(CH3)2 . The molecule consists of a benzyl group, C6H5CH2, attached to a dimethylamino functional group . It is primarily used as a catalyst for the formation of polyurethane foams and epoxy resins . Therefore, its primary targets are the components involved in these reactions.

Mode of Action

The mode of action of 2,6-Dimethylbenzylamine involves its interaction with its targets to facilitate the formation of polyurethane foams and epoxy resins . As a tertiary amine, it acts as a catalyst to enhance the curing process of epoxy resins and also catalyzes the reaction in the formation of polyurethane foams .

Biochemical Pathways

The biochemical pathways affected by 2,6-Dimethylbenzylamine are primarily those involved in the formation of polyurethane foams and epoxy resins . The compound interacts with the components of these materials, facilitating their reaction and formation. The downstream effects include the successful formation of these materials, which have various applications in industries such as construction, automotive, and more .

Pharmacokinetics

It is known to be a high gi absorption and bbb permeant compound . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties can impact the bioavailability of 2,6-Dimethylbenzylamine.

Result of Action

The result of the action of 2,6-Dimethylbenzylamine is the successful formation of polyurethane foams and epoxy resins . These materials have various applications, including insulation, coatings, adhesives, sealants, and more .

Action Environment

The action of 2,6-Dimethylbenzylamine can be influenced by environmental factors. For instance, its storage conditions can affect its stability and efficacy. It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . Furthermore, it is a flammable liquid and its handling and use must be done with caution to prevent fire hazards .

生化学分析

Biochemical Properties

It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules in the context of protein expression and analysis.

Cellular Effects

Given its use in proteomics research , it may influence cellular processes related to protein expression and analysis.

Molecular Mechanism

As a biochemical used in proteomics research , it may interact with biomolecules at the molecular level, potentially influencing protein expression and analysis.

特性

IUPAC Name |

(2,6-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDBHFFKSQCNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504685 | |

| Record name | 1-(2,6-Dimethylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74788-82-2 | |

| Record name | 1-(2,6-Dimethylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。